molecular formula C12H18O3 B7907103 1-(2,5-Dimethoxyphenyl)-2-methyl-2-propanol

1-(2,5-Dimethoxyphenyl)-2-methyl-2-propanol

Cat. No.: B7907103
M. Wt: 210.27 g/mol
InChI Key: WKAHBKKPMRIVNR-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-2-methyl-2-propanol is an organic compound with the molecular formula C₁₀H₁₂O₃. This compound is characterized by a phenyl ring substituted with two methoxy groups at positions 2 and 5, and a 2-methyl-2-propanol group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethoxyphenyl)-2-methyl-2-propanol can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of 2,5-dimethoxybenzene with chloroacetone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under controlled temperature conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)-2-methyl-2-propanol undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 2,5-dimethoxybenzaldehyde using oxidizing agents such as chromyl chloride (CrO₂Cl₂) or manganese dioxide (MnO₂).

  • Reduction: Reduction of the compound can lead to the formation of 2,5-dimethoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Chromyl chloride (CrO₂Cl₂), manganese dioxide (MnO₂)

  • Reduction: Lithium aluminum hydride (LiAlH₄)

  • Substitution: Various nucleophiles and suitable solvents

Major Products Formed:

  • 2,5-Dimethoxybenzaldehyde (from oxidation)

  • 2,5-Dimethoxybenzyl alcohol (from reduction)

  • Various nucleophilic substitution products

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-2-methyl-2-propanol has several scientific research applications across different fields:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

1-(2,5-Dimethoxyphenyl)-2-methyl-2-propanol is similar to other phenyl-substituted compounds such as 2,5-dimethoxybenzaldehyde and 2,5-dimethoxybenzyl alcohol. its unique structure and properties set it apart from these compounds. The presence of the 2-methyl-2-propanol group contributes to its distinct chemical behavior and reactivity.

Comparison with Similar Compounds

  • 2,5-Dimethoxybenzaldehyde

  • 2,5-Dimethoxybenzyl alcohol

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-12(2,13)8-9-7-10(14-3)5-6-11(9)15-4/h5-7,13H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAHBKKPMRIVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=C(C=CC(=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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